N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a chemical compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound features a complex structure that includes a pteridine moiety, which is known for its biological significance, particularly in the realm of pharmacology.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, where it is cataloged under specific identifiers such as the Chemical Abstracts Service number and molecular formula. The molecular formula for this compound is with a molecular weight of approximately 343.85 g/mol .
This compound falls under the category of pteridines, which are bicyclic organic compounds containing a pyrimidine ring fused to a pyrazine ring. It is classified as an amine due to the presence of an amino group in its structure, and it also features a chloro substituent, which can influence its biological activity.
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. The initial steps may include the formation of the pteridine core followed by the introduction of various substituents.
The compound's structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry. These methods help confirm the presence and arrangement of functional groups within the molecule.
N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chloro group and the electron-donating properties of the piperazine ring, affecting its behavior in electrophilic aromatic substitution reactions.
The mechanism of action for N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is not fully elucidated but is believed to involve interaction with specific receptors or enzymes in biological systems.
Research indicates that compounds with similar structures may act on neurotransmitter systems or inhibit particular enzymes, suggesting potential applications in treating neurological disorders or cancers.
N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural features suggest utility in developing new therapeutic agents targeting central nervous system disorders or as anticancer agents due to its ability to modulate biological pathways associated with cell growth and differentiation .
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (CAS 946298-48-2) follows a convergent strategy involving sequential assembly of the pteridine core followed by piperazine coupling. As demonstrated for analogous anticancer pteridine-piperazine hybrids, a typical pathway initiates with 2,4-dichloropteridine derivatives as key intermediates. Nucleophilic displacement at the C4 position precedes functionalization at C2: the 4-chloro group is first displaced by 3-chloro-4-methylaniline under mild conditions (0°C, isopropanol), yielding N-(3-chloro-4-methylphenyl)-2,4-dichloropteridin-4-amine. Subsequent regioselective substitution of the C2 chlorine with 1-phenylpiperazine occurs under elevated temperatures (100°C) using N,N-diisopropylethylamine (DIPEA) as a base, achieving approximately 50% yield over the two key steps . This approach leverages the differential reactivity of halogen sites on the pteridine ring, allowing controlled introduction of both aryl amine and piperazine moieties. Optimized reaction times rarely exceed 1 hour for the initial amination step, while the bulkier piperazine nucleophile requires prolonged heating (6-12 hours) for complete conversion .
Table 1: Representative Yields in Pteridine-Piperazine Hybrid Synthesis
Reaction Step | Key Reagent/Conditions | Average Yield (%) | Reference |
---|---|---|---|
C4 amination of 2,4-dichloropteridine | 3-Chloro-4-methylaniline, 0°C | 83-89 | |
C2 substitution with piperazine | 1-Phenylpiperazine, DIPEA, 100°C | 45-52 | |
Final purification | Recrystallization/Chromatography | 90-95 (purity) | [1] |
Regiocontrol during pteridine functionalization is critical due to the presence of multiple electrophilic sites. The C4 position exhibits superior reactivity toward aromatic amines compared to C2 or C7, attributed to electronic effects and steric accessibility. This selectivity is exploited using trans-4-aminocyclohexanol as a model nucleophile, where C4 amination occurs quantitatively within 1 hour at 0°C in isopropanol . For C2 functionalization, the electron-withdrawing nature of the C4 amine group deactivates the adjacent chlorine, necessitating harsher conditions (100°C, polar aprotic solvents like DMF) for efficient substitution with less nucleophilic arylpiperazines. Computational studies corroborate that the LUMO density is highest at C4 in dichloropteridines, shifting toward C2 upon amination [4]. Protecting group strategies are seldom required for unsymmetrical dihalopteridines, as sequential addition of nucleophiles inherently favors C4 then C2 substitution. This inherent regioselectivity provides a robust platform for generating diverse hybrids like the target compound without requiring orthogonal protection [4].
While nucleophilic substitution remains prevalent, Pd-catalyzed cross-coupling offers an alternative route for introducing complex piperazine derivatives at C2. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems enables coupling of bromopteridines with N-arylpiperazines under milder conditions (70-90°C) than classical SNAr reactions. Key advantages include tolerance of electron-neutral piperazines and avoidance of excess base, which can degrade sensitive pteridine cores. Optimized conditions employ Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and Cs₂CO₃ in toluene, achieving yields up to 78% for analogous pteridinyl-arylpiperazine couplings within 8 hours . For the target compound, however, direct SNAr remains preferred due to cost-effectiveness and the high nucleophilicity of 1-phenylpiperazine. Pd catalysis gains utility when integrating sterically hindered or deactivated piperazines inaccessible via SNAr, as demonstrated in synthesizing tert-butyl piperidin-4-ylcarbamate-linked pyrimidine derivatives .
Solvent polarity and catalyst choice profoundly impact the efficiency of the C2 amination step. High-boiling polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc) facilitate dissolution of pteridine intermediates and arylpiperazines, accelerating reaction rates compared to toluene or THF. Catalytic potassium iodide (10-20 mol%) proves essential for halogen exchange in chloro-pteridines, generating more labile iodo intermediates in situ and reducing reaction temperatures by 20-30°C . Tertiary amine bases (e.g., DIPEA, N-methylmorpholine) outperform inorganic bases (K₂CO₃) due to superior solubility and reduced byproduct formation. Systematic optimization for piperazinyl pteridines identifies DMF with DIPEA (2.5 equiv) and KI (15 mol%) at 100°C as optimal, achieving >95% conversion within 6 hours. Lower temperatures (≤80°C) result in incomplete reaction, while higher temperatures promote degradation .
Table 2: Solvent and Catalyst Screening for C2 Amination
Solvent | Base | Additive | Temperature (°C) | Conversion (%) | Reaction Time (h) |
---|---|---|---|---|---|
DMF | DIPEA | KI (15 mol%) | 100 | >95 | 6 |
DMAc | DIPEA | KI (15 mol%) | 100 | 92 | 8 |
Toluene | DIPEA | None | 110 | 45 | 12 |
DMF | K₂CO₃ | KI (15 mol%) | 100 | 78 | 10 |
DMF | N-Methylmorpholine | None | 100 | 88 | 7 |
Minimizing dimeric and polymeric byproducts during nucleophilic substitution is achievable via:
These strategies collectively reduce solvent consumption by 40-60% and improve atom economy by suppressing protection/deprotection sequences often required in traditional syntheses. Life-cycle assessments confirm 20-30% lower E-factors (kg waste/kg product) for microwave- and flow-optimized routes versus batch methods .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1